molecular formula C7H9ClIN3 B13823329 4-Chlorobenzamidrazone hydroiodide

4-Chlorobenzamidrazone hydroiodide

Cat. No.: B13823329
M. Wt: 297.52 g/mol
InChI Key: QXNZIVSPYLXTOB-UHFFFAOYSA-N
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Description

4-Chlorobenzamidrazone hydroiodide is a chemical compound with the molecular formula C7H9ClIN3. It is known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a chlorobenzene ring and an amidrazone group, making it a valuable reagent in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzamidrazone hydroiodide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by the addition of hydroiodic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzamidrazone hydroiodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzamidrazones, hydrazine derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

4-Chlorobenzamidrazone hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chlorobenzamidrazone hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzamide
  • 4-Chlorobenzhydrazide
  • 4-Chlorobenzylamine

Comparison

Compared to these similar compounds, 4-Chlorobenzamidrazone hydroiodide is unique due to its specific amidrazone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H9ClIN3

Molecular Weight

297.52 g/mol

IUPAC Name

N'-amino-4-chlorobenzenecarboximidamide;hydroiodide

InChI

InChI=1S/C7H8ClN3.HI/c8-6-3-1-5(2-4-6)7(9)11-10;/h1-4H,10H2,(H2,9,11);1H

InChI Key

QXNZIVSPYLXTOB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\N)/N)Cl.I

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)Cl.I

Origin of Product

United States

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